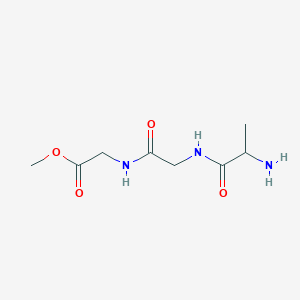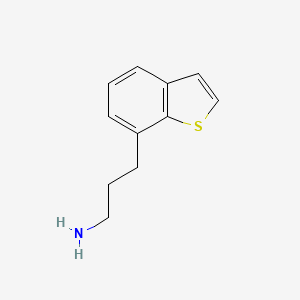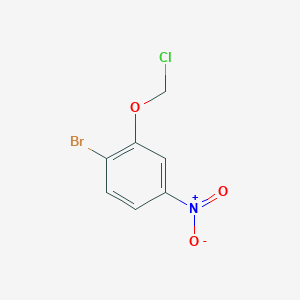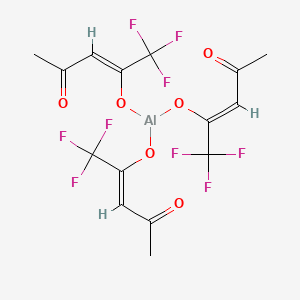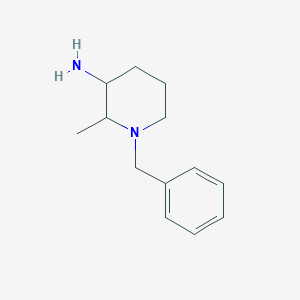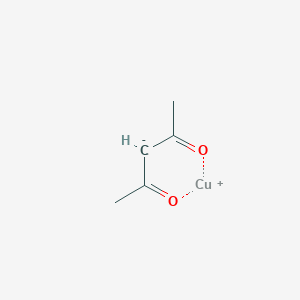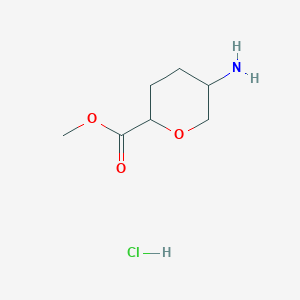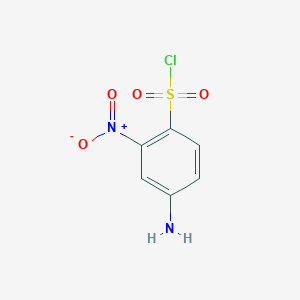
4-Amino-2-nitrobenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzene, featuring amino, nitro, and sulfonyl chloride functional groups. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 4-aminobenzenesulfonyl chloride. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces a nitro group at the ortho position relative to the amino group on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is carefully monitored, and the product is purified through recrystallization or distillation.
化学反应分析
Types of Reactions
4-Amino-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.
Amino Derivatives: Resulting from the reduction of the nitro group.
Nitroso Derivatives: Produced by the oxidation of the amino group.
科学研究应用
4-Amino-2-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 4-Amino-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, forming stable sulfonamide or sulfonate derivatives. The nitro group can participate in redox reactions, while the amino group can act as a nucleophile or undergo further functionalization.
相似化合物的比较
4-Amino-2-nitrobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:
2-Nitrobenzenesulfonyl chloride: Lacks the amino group, making it less versatile in certain reactions.
4-Nitrobenzenesulfonyl chloride: Similar structure but without the amino group, limiting its applications in the synthesis of sulfonamide derivatives.
4-Aminobenzenesulfonyl chloride: Lacks the nitro group, reducing its reactivity in redox reactions.
The presence of both amino and nitro groups in this compound makes it unique and highly versatile for various chemical transformations and applications.
属性
分子式 |
C6H5ClN2O4S |
|---|---|
分子量 |
236.63 g/mol |
IUPAC 名称 |
4-amino-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H,8H2 |
InChI 键 |
JCFXOLLEKIAPKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


